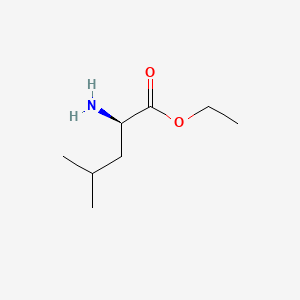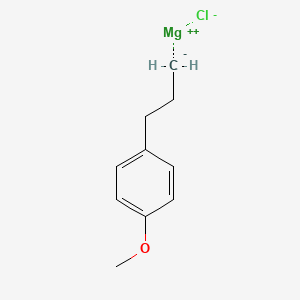
2-Fluoro-4-dimethylaminoazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
類似化合物との比較
2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
- 3-Fluoro-4-dimethylaminoazobenzene
- 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
- 2’-Methoxy-4-dimethylaminoazobenzene
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .
特性
CAS番号 |
321-25-5 |
|---|---|
分子式 |
C14H14FN3 |
分子量 |
243.28 g/mol |
IUPAC名 |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
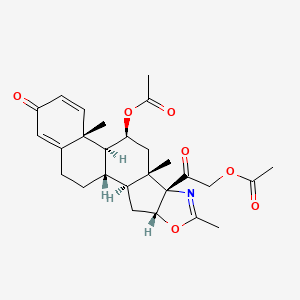
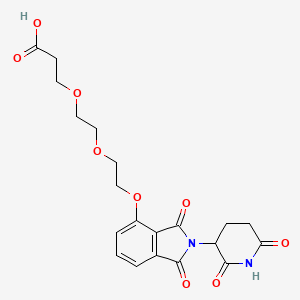

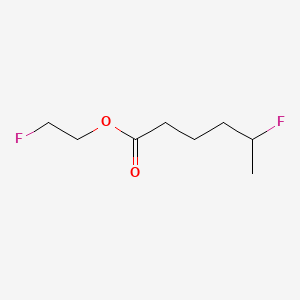
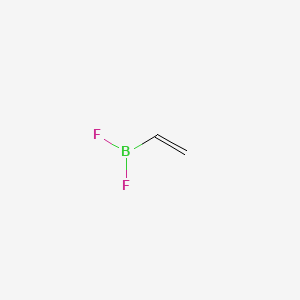



![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
